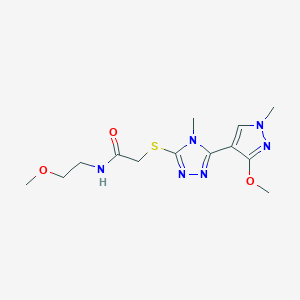![molecular formula C20H8Cl4F3N3 B2685338 5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine CAS No. 439095-95-1](/img/structure/B2685338.png)
5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine, commonly referred to as 5,8-Bis-TFPP, is a synthetic organic compound with a unique molecular structure. It has been studied extensively due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 5,8-Bis-TFPP has been used in research to investigate the mechanism of action of various drugs, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Electrochromic Materials
5,8-Dibromo-2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine, a derivative of the pyrido pyridazine family, was synthesized and studied for its electrochromic properties. This derivative showed potential in near-infrared (NIR) electrochromic devices due to high coloration efficiency, fast response time, and significant change in transmittance in the NIR region (Zhao et al., 2014).
Photophysical Properties
A study focused on a family of Ru complexes for water oxidation involving a ligand similar to pyrido pyridazine. These complexes demonstrated promising photophysical properties, showing potential for applications in catalytic processes, especially involving water oxidation (Zong & Thummel, 2005).
Polymer Synthesis
Research on 3,6-dichloropyridazine, a compound related to pyrido pyridazine, revealed its usefulness in synthesizing highly substituted pyrazolo[3,4-c]pyridazines derivatives. These compounds could have applications in various chemical synthesis processes (Wunderlich & Knochel, 2008).
Polymer Optical Properties
Polyamides derived from monomers containing pyrido pyridazine structures were developed, exhibiting high optical transmittance and refractive indices. These properties suggest potential applications in areas requiring materials with specific optical characteristics (Zhang et al., 2013).
Crystal Structure Characterization
Pyridazine derivatives, similar to the chemical structure , have been studied for their crystal structures, which can provide valuable insights into material design for pharmaceutical and material science applications. DFT calculations were performed to support the experimental findings (Sallam et al., 2021).
Self-assembly and Anion Interactions
Studies on Ag(I) complexes with π-acidic aromatic rings, including pyridazine derivatives, have shown interesting self-assembly reactions. These findings can guide the design of new materials and molecular devices (Schottel et al., 2006).
Propiedades
IUPAC Name |
5,8-bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Cl4F3N3/c21-10-1-3-12(15(23)6-10)17-14-5-9(20(25,26)27)8-28-18(14)19(30-29-17)13-4-2-11(22)7-16(13)24/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPOFDSBVLGECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(C3=C2C=C(C=N3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Cl4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2685257.png)

![3-Methyl-6-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2685261.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide](/img/structure/B2685263.png)


![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685268.png)


![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2685272.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2685273.png)

![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2685277.png)
